

Fiin-1 Kinase Inhibitor: A Comparative Guide to Cross-Reactivity

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For Researchers, Scientists, and Drug Development Professionals

Fiin-1 is a potent, irreversible inhibitor primarily targeting the Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases. Its covalent mode of action offers high potency, but a thorough understanding of its cross-reactivity with other kinases is crucial for interpreting experimental results and anticipating potential off-target effects in therapeutic development. This guide provides a comparative analysis of **Fiin-1**'s activity across the kinome, supported by available experimental data and detailed methodologies.

Kinase Selectivity Profile of Fiin-1

Fiin-1 demonstrates high affinity for the FGFR family, particularly FGFR1, 2, and 3. However, kinome-wide screening has revealed interactions with other kinases, indicating a degree of cross-reactivity. The following tables summarize the binding affinities (Kd) and inhibitory concentrations (IC50) of **Fiin-1** against its primary targets and notable off-targets.

Primary Targets: FGFR Family



| Kinase | Binding Affinity (Kd) [nM] | Biochemical IC50 [nM] |
|--------|----------------------------|-----------------------|
| FGFR1 | 2.8[1] | 9.2[1][2] |
| FGFR2 | 6.9[1] | 6.2[1][2] |
| FGFR3 | 5.4[1] | 11.9[1][2] |
| FGFR4 | 120[1] | 189[1][2] |

Off-Target Kinase Interactions

Fiin-1 has been shown to bind to and inhibit several other kinases, albeit generally with lower potency compared to its primary FGFR targets.

| Off-Target Kinase | Binding Affinity (Kd) [nM] | Biochemical IC50 [nM] |
|-------------------|----------------------------|-----------------------|
| Flt1 (VEGFR1) | 32[1] | 661[2] |
| BLK | 65[2] | 381[2] |
| Flt4 (VEGFR3) | 120[1] | Not Reported |
| ERK5 | 160[1] | Not Reported |
| VEGFR2 | 210[1] | Not Reported |
| KIT | 420[1] | Not Reported |
| PDGFRB | 480[1] | Not Reported |
| MET | 1000[1] | Not Reported |

Experimental Methodologies

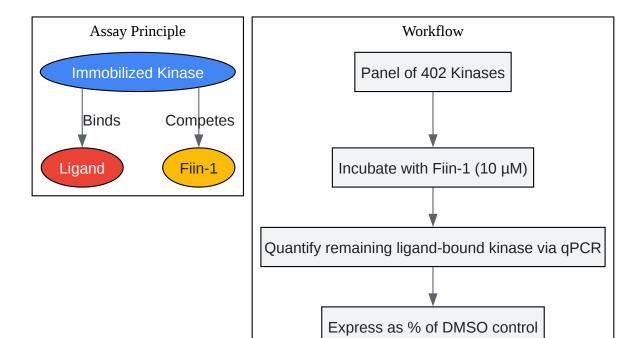
The data presented in this guide were primarily generated using two common kinase profiling platforms: competitive binding assays (e.g., KinomeScan) and enzymatic activity assays (e.g., $Z'-LYTE^{TM}$).

Kinase Binding Affinity Profiling (Ambit KinomeScan)



A widely used method to assess the selectivity of kinase inhibitors is the Ambit KinomeScan™ platform. This competition binding assay provides a quantitative measure of the interaction between a test compound and a large panel of kinases.

Experimental Workflow:



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KinomeScan Experimental Workflow

Protocol Details:

- Platform: Ambit KinomeScan[™] technology.
- Principle: In vitro ATP-site competition binding assay. Test compounds that displace an immobilized bait compound are detected by quantitative PCR.[3]
- Kinase Panel: Profiling is performed against a panel of over 400 different kinases.

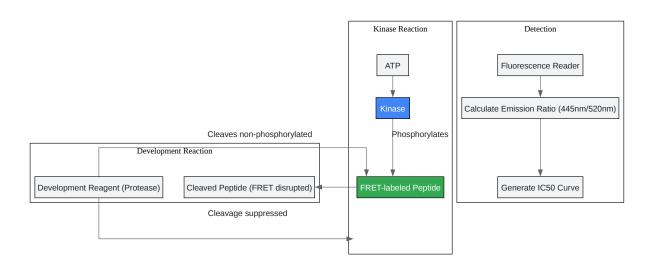


- Compound Concentration: Fiin-1 is typically screened at a concentration of 10 μΜ.[2]
- Output: The results are expressed as the percentage of the kinase that remains bound to the solid matrix after competition with the inhibitor, relative to a DMSO control. A lower score indicates a tighter binding of the inhibitor to the kinase.[2]

Biochemical Kinase Inhibition Assay (Z'-LYTE™)

The Z'-LYTE™ assay is a fluorescence-based, coupled-enzyme format used to determine the IC50 values of kinase inhibitors. It measures the extent of phosphorylation of a synthetic peptide substrate by the kinase.

Experimental Workflow:





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Z'-LYTE Assay Workflow

Protocol Details:

- Platform: Z'-LYTE™ Enzymatic Kinase Assay (Invitrogen).
- Principle: A FRET-based method that measures the phosphorylation of a peptide substrate.
 Phosphorylation protects the peptide from cleavage by a development reagent, thus maintaining the FRET signal.[4][5][6]
- Reagents (Example for FGFR1):
 - Enzyme: Recombinant FGFR1 kinase domain (8 ng).[2]
 - Substrate: 2 μM peptide substrate.[2]
 - ATP: 40 μM.[2]
- Reaction Time: 1 hour.[2]
- Detection: The ratio of donor to acceptor emission is calculated to determine the extent of the reaction.

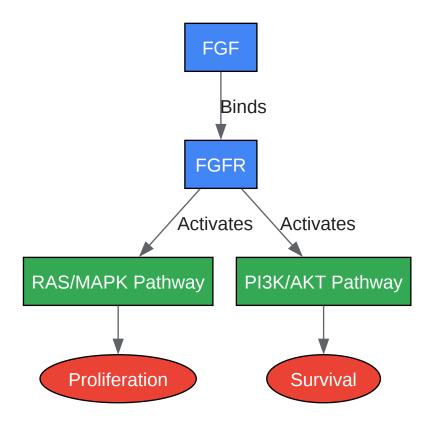
Signaling Pathways of Primary and Off-Target Kinases

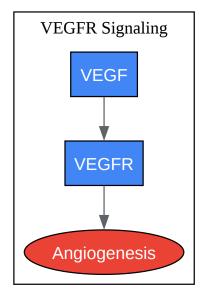
Understanding the signaling pathways in which **Fiin-1**'s targets are involved is critical for predicting its cellular effects.

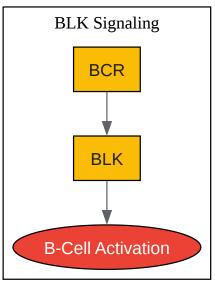
FGFR Signaling Pathway

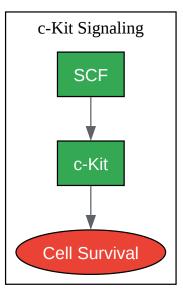
The FGFR signaling cascade is initiated by the binding of fibroblast growth factors (FGFs), leading to receptor dimerization and autophosphorylation. This activates downstream pathways such as the RAS-MAPK and PI3K-AKT pathways, which regulate cell proliferation, survival, and differentiation.











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